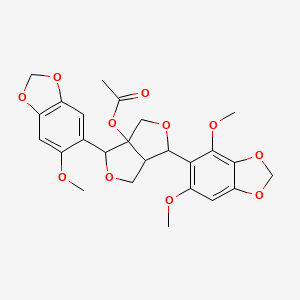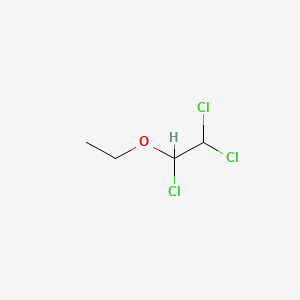
1,1,2-Trichloro-2-ethoxyethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trichloro-2-ethoxyethane is an organochlorine compound with the molecular formula C4H7Cl3O. It is a colorless liquid that is used in various industrial applications due to its chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in chemical synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2-Trichloro-2-ethoxyethane can be synthesized through the chlorination of ethoxyethane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced through a continuous process involving the chlorination of ethoxyethane. The process is optimized to achieve high yields and purity of the product. The reaction mixture is subjected to fractional distillation to separate the desired compound from other by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2-Trichloro-2-ethoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products
Oxidation: Produces acids or aldehydes.
Reduction: Yields less chlorinated derivatives.
Substitution: Forms new compounds with different functional groups.
Applications De Recherche Scientifique
1,1,2-Trichloro-2-ethoxyethane is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in studies involving the interaction of organochlorine compounds with biological systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug delivery systems.
Industry: Used in the production of other chemicals and as a solvent in industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,2-Trichloro-2-ethoxyethane involves its interaction with molecular targets in chemical reactions. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new compounds. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2-Trichloroethane: An isomer with similar chemical properties but different structural arrangement.
1,1,1-Trichloroethane: Another isomer with different reactivity and applications.
Trichloroethylene: A related compound used as a solvent and in chemical synthesis.
Uniqueness
1,1,2-Trichloro-2-ethoxyethane is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
687-44-5 |
|---|---|
Formule moléculaire |
C4H7Cl3O |
Poids moléculaire |
177.45 g/mol |
Nom IUPAC |
1,1,2-trichloro-2-ethoxyethane |
InChI |
InChI=1S/C4H7Cl3O/c1-2-8-4(7)3(5)6/h3-4H,2H2,1H3 |
Clé InChI |
AHWDYEVOZYQTRK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoic acid](/img/structure/B14758267.png)
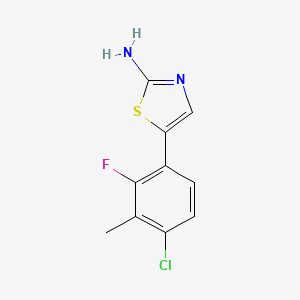
![1,2,2,3,3,4,4,5-Octafluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14758281.png)
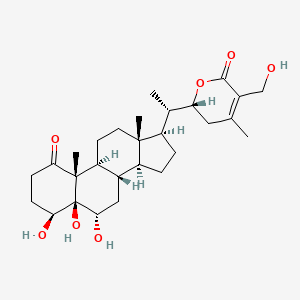

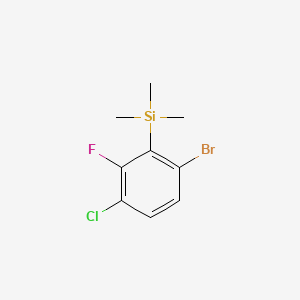
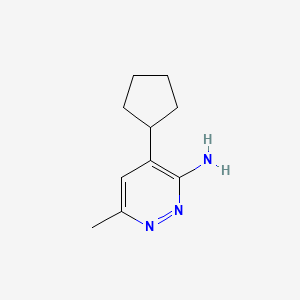
![(4Z)-4-{3-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B14758310.png)
![(2E)-2-[(2Z)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B14758319.png)
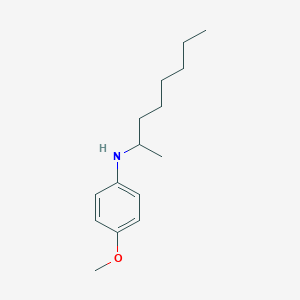
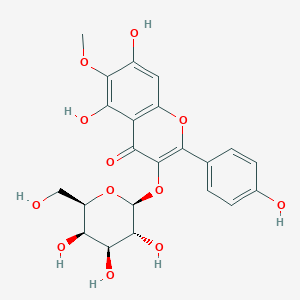
![2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B14758336.png)
![2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14758347.png)
